2-Bromo-5-fluoro-4-hydroxyaniline
Overview
Description
2-Bromo-5-fluoro-4-hydroxyaniline is a chemical compound with the molecular formula C6H5BrFNO . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoro-4-hydroxyaniline involves several steps. One method involves the catalytic bromination of 2-fluoroaniline . Other methods involve palladium-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-4-hydroxyaniline consists of a benzene ring with bromine, fluorine, and hydroxyaniline functional groups .Chemical Reactions Analysis
2-Bromo-5-fluoro-4-hydroxyaniline can undergo various chemical reactions. For example, it can be used to synthesize ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole . It can also be used in the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-4-hydroxyaniline has a molecular weight of 206.01 . It has a melting point of 43-47 °C .Scientific Research Applications
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- Application : 4-Bromo-2,5-difluorophenol is used as a raw material in organic synthesis .
- Methods of Application : This compound is used in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
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- Application : 2-Fluoro-4-hydroxyaniline, HCl is used as a biochemical for proteomics research .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
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- Application : Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes .
- Methods of Application : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored .
- Results or Outcomes : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
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- Application : Investigations on diverse aspects of fluoro-organic compounds have rapidly increased during the past decades .
- Methods of Application : Various biofluorination strategies have been developed in recent years for applications in the anti-cancer, anti-viral and anti-infection fields .
- Results or Outcomes : Despite the industrial importance of fluorinated compounds, there have been serious concerns worldwide over the levels and synthetic routes of certain fluorinated organic compounds, in particular perfluorinated chemicals (PFCs) .
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- Application : N-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-HYDROXYANILINE and N-(2,4-DICHLOROBENZYLIDENE)-2-HYDROXYANILINE are used as raw materials in organic synthesis .
- Methods of Application : These compounds are used in the synthesis of various benzylidene derivatives .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
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- Application : Investigations on diverse aspects of fluoro-organic compounds have rapidly increased during the past decades .
- Methods of Application : Various biofluorination strategies have been developed in recent years for applications in the anti-cancer, anti-viral and anti-infection fields .
- Results or Outcomes : Despite the industrial importance of fluorinated compounds, there have been serious concerns worldwide over the levels and synthetic routes of certain fluorinated organic compounds, in particular perfluorinated chemicals (PFCs) .
Safety And Hazards
properties
IUPAC Name |
4-amino-5-bromo-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBUQTROQXOMLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-2-fluorophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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